2-Acetyloxy-5-[(6-carboxy-3-chlorocyclohex-3-ene-1-carbonyl)amino]benzoic acid
Overview
Description
2-Acetyloxy-5-[(6-carboxy-3-chlorocyclohex-3-ene-1-carbonyl)amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes an acetyloxy group, a carboxy group, and a chlorocyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyloxy-5-[(6-carboxy-3-chlorocyclohex-3-ene-1-carbonyl)amino]benzoic acid typically involves multiple steps, including the formation of the acetyloxy group and the introduction of the chlorocyclohexene moiety. Common synthetic routes may include:
Formation of the Acetyloxy Group: This step involves the acetylation of a hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Chlorocyclohexene Moiety: This can be achieved through a series of reactions starting from cyclohexene, including chlorination and carboxylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Acetyloxy-5-[(6-carboxy-3-chlorocyclohex-3-ene-1-carbonyl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorocyclohexene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Acetyloxy-5-[(6-carboxy-3-chlorocyclohex-3-ene-1-carbonyl)amino]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Acetyloxy-5-[(6-carboxy-3-chlorocyclohex-3-ene-1-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group may facilitate the compound’s binding to enzymes or receptors, while the chlorocyclohexene moiety could influence its reactivity and stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Acetyloxybenzoic acid: Known for its use as an analgesic and anti-inflammatory agent.
3-Chlorocyclohex-1-ene-1-carboxylic acid: A related compound with similar structural features.
Uniqueness
2-Acetyloxy-5-[(6-carboxy-3-chlorocyclohex-3-ene-1-carbonyl)amino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-acetyloxy-5-[(6-carboxy-3-chlorocyclohex-3-ene-1-carbonyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO7/c1-8(20)26-14-5-3-10(7-13(14)17(24)25)19-15(21)12-6-9(18)2-4-11(12)16(22)23/h2-3,5,7,11-12H,4,6H2,1H3,(H,19,21)(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSBVCFTPRDVBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)NC(=O)C2CC(=CCC2C(=O)O)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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